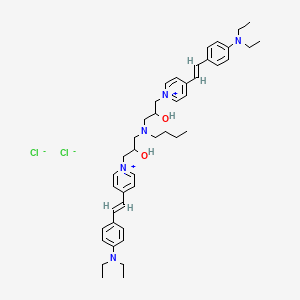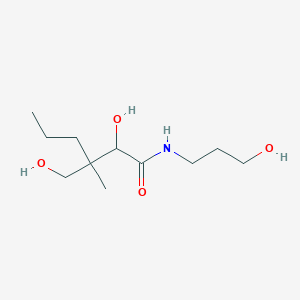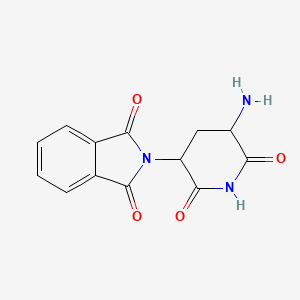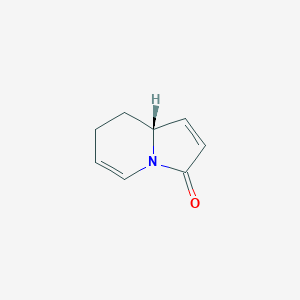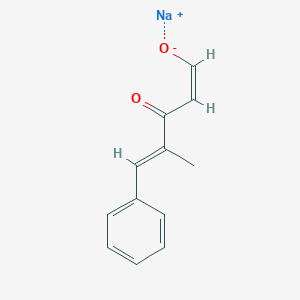
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate: is an organic sodium salt with the molecular formula C12H11NaO2 . This compound is characterized by its conjugated diene structure, which includes a phenyl group and a keto group, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate typically involves the reaction of 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-ol with a sodium base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Wissenschaftliche Forschungsanwendungen
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying conjugated diene systems.
Biology: Its interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate involves its interaction with molecular targets through its conjugated diene and keto functionalities. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate can be compared with similar compounds such as:
- Sodium (1Z,4E)-3-oxo-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-1-olate
- (1Z,4E)-germacrene B These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11NaO2 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
sodium;(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate |
InChI |
InChI=1S/C12H12O2.Na/c1-10(12(14)7-8-13)9-11-5-3-2-4-6-11;/h2-9,13H,1H3;/q;+1/p-1/b8-7-,10-9+; |
InChI-Schlüssel |
KLPRDLPWXJSMDV-AXEASZOCSA-M |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C\[O-].[Na+] |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=C[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
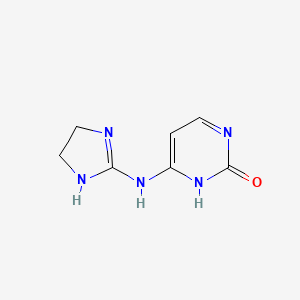
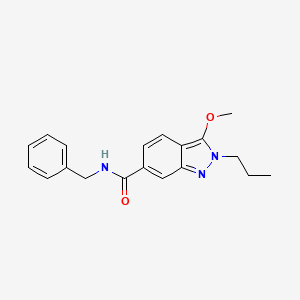
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
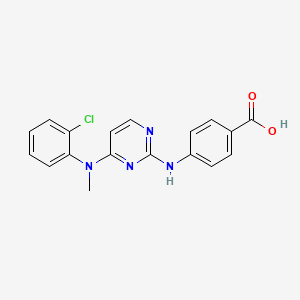
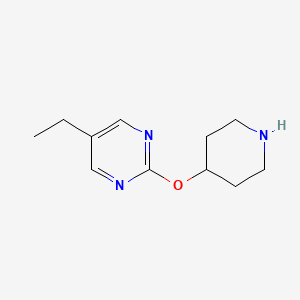
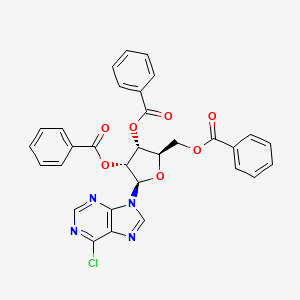
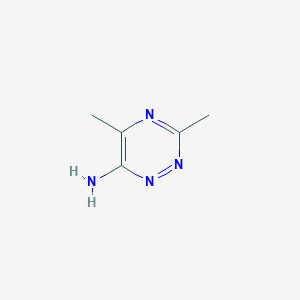
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
